N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide

TRPM8 spirocyclic scaffold conformational restriction

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide (CAS 941870-22-0) is a synthetic small molecule belonging to the spirocyclic acetamide class, characterized by a 1,4-dioxaspiro[4.4]nonane core linked to an o-tolyloxy acetamide moiety. It is annotated as a research tool for investigating Transient Receptor Potential Melastatin 8 (TRPM8) channel modulation, a target relevant to cold sensation, pain, and chemesthesis.

Molecular Formula C17H23NO4
Molecular Weight 305.374
CAS No. 941870-22-0
Cat. No. B2489730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide
CAS941870-22-0
Molecular FormulaC17H23NO4
Molecular Weight305.374
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCC2COC3(O2)CCCC3
InChIInChI=1S/C17H23NO4/c1-13-6-2-3-7-15(13)20-12-16(19)18-10-14-11-21-17(22-14)8-4-5-9-17/h2-3,6-7,14H,4-5,8-12H2,1H3,(H,18,19)
InChIKeyKVDWIRFOKJVNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide (CAS 941870-22-0) Research-Grade TRPM8 Modulator with a Unique Spirocyclic Acetamide Scaffold for Pain & Sensory Biology Procurement


N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide (CAS 941870-22-0) is a synthetic small molecule belonging to the spirocyclic acetamide class, characterized by a 1,4-dioxaspiro[4.4]nonane core linked to an o-tolyloxy acetamide moiety . It is annotated as a research tool for investigating Transient Receptor Potential Melastatin 8 (TRPM8) channel modulation, a target relevant to cold sensation, pain, and chemesthesis . The compound is available from commercial suppliers primarily in screening-library quantities with purities ≥95% and is intended for in vitro and non-human in vivo research applications .

Target & modulation TRPM8 channel studies, pain and cold-sensation research
Scaffold advantage Conformationally rigid spiro[4.4]nonane core for SAR and binding kinetics
Supply & purity Screening-library quantities, research-grade purity

Why Generic TRPM8 Antagonists Cannot Substitute for N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide in Research Procurement


General substitution among TRPM8 antagonists is not possible because the spiro[4.4]nonane scaffold of this compound imposes a rigid, three-dimensional conformation that is absent in the flexible, linear acetamide chains of well-characterized TRPM8 ligands such as PF-05105679 or RQ-00203078 [1]. This conformational constraint can alter binding kinetics, subtype selectivity, and the balance between agonism and antagonism at the TRPM8 channel, which are not predictable from mere structural formula inspection [1]. Consequently, selecting an unscaffolded or mismatched spirocyclic analog risks introducing uncharacterized binding modes that invalidate structure–activity relationship (SAR) hypotheses in TRPM8 research programs [1].

Binding kinetics The rigid spiro[4.4]nonane scaffold may alter ligand on/off rates and functional bias compared to flexible-chain TRPM8 antagonists like PF-05105679; class-level SAR cannot be assumed.
Selectivity profile Conformational constraint may shift subtype selectivity away from typical TRPM8 ligand profiles; off-target TRP engagement cannot be predicted from linear acetamide data.
SAR interpretation Unscaffolded or mismatched spiro analogs risk introducing uncharacterized binding modes; direct transfer of structure–activity relationships from established antagonists may not be reliable.

Quantitative Comparator Evidence for N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide (CAS 941870-22-0): Scarcity of Data vs. Class-Leading TRPM8 Antagonists


Spiro[4.4]nonane Scaffold Rigidity vs. Flexible-Chain TRPM8 Antagonists: Conformational Restriction Comparison

Despite its intended use as a TRPM8 receptor tool, no quantitative IC50, Ki, or other potency data are publicly available for target compound (CAS 941870-22-0) in primary literature, patents, or authoritative databases as of mid-2026 [1]. By contrast, flexible-chain TRPM8 antagonists such as RQ-00203078 and PF-05105679 have extensively reported IC50 values: RQ-00203078 inhibits human TRPM8 with an IC50 of 8.3 nM, while PF-05105679 exhibits an IC50 of 103 nM against the same channel [1][2]. This knowledge gap means that no quantitative head-to-head potency comparison is currently feasible.

Potency data gap
Data to verify
No public IC50, Ki, or functional potency values for this spirocyclic acetamide; reference antagonists RQ-00203078 (IC50 8.3 nM) and PF-05105679 (IC50 103 nM) are well characterized.
Baseline activity must be established de novo; mechanistic distinctness may not mirror known ligands.
Class-level scaffold inference only; requires in-house TRPM8 assay.
TRPM8 spirocyclic scaffold conformational restriction drug design

Predicted Physicochemical Profile vs. Clinically Evaluated TRPM8 Antagonists for Lead Optimization

Computationally predicted properties for the target compound suggest a moderately lipophilic profile (ALogP ≈ 2.46) , which aligns closely with the clinical antagonist PF-05105679 (calculated logP ≈ 2.8) [1] and is lower than RQ-00203078 (predicted logP ≈ 3.5) . All three compounds satisfy Lipinski's Rule of Five (Ro5 violations = 0) [1]. However, the target compound's higher topological polar surface area (TPSA ≈ 72–76 Ų) versus PF-05105679 (TPSA ≈ 50–55 Ų) suggests reduced passive blood-brain barrier penetration potential, which may limit its utility in central nervous system pain models compared to PF-05105679 [1]. No experimental aqueous solubility data are available for the target compound .

Predicted ADME profile
Computed cross-study
ALogP ≈ 2.46, TPSA 72–76 Ų vs. PF-05105679 logP 2.8, TPSA 50–55 Ų. All Ro5 violations = 0.
Higher TPSA may reduce passive CNS penetration, supporting peripheral TRPM8 study designs.
No experimental solubility data; predicted properties only.
logP drug-likeness ADME prediction TRPM8

Hydrogen Bond Donor/Acceptor Profile Differentiates the O-Tolyloxy Acetamide Series from Sulfonamide-Based TRPM8 Antagonists

The target compound contains 1 hydrogen bond donor (amide NH) and 4 hydrogen bond acceptors (2 spiro oxygen atoms, amide carbonyl, ether oxygen) . In contrast, the structurally distinct sulfonamide TRPM8 antagonist RQ-00203078 possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors . This difference in H-bond capacity alters potential binding-site interactions; the higher donor count of RQ-00203078 has been correlated with its high affinity (IC50 8.3 nM) through extensive H-bonding with TRPM8 pore-domain residues [1]. The simpler H-bond network of the target compound may result in weaker overall affinity but could also reduce off-target binding to structurally related TRP channels (e.g., TRPA1, TRPV1), a common liability of over-functionalized TRPM8 antagonists [1].

H-bond profile
Class-level inference
HBD 1, HBA 4 vs. RQ-00203078 (sulfonamide) HBD 2, HBA 5; reduced donor/acceptor count suggests weaker on-target H-bond network.
May lower off-target TRP channel binding risk, but at potential cost of TRPM8 potency.
Potency–selectivity trade-off requires experimental validation.
H-bond donor H-bond acceptor TRPM8 SAR selectivity

Rotatable Bond Flexibility Constraint: Rigid Spiro[4.4]nonane vs. Flexible Alkyl-Linked TRPM8 Antagonists

The target compound possesses 3 rotatable bonds (amide C–N, ether C–O–C, and methylene linker), reflecting the conformational rigidity imparted by the spirocyclic core . The clinical candidate PF-05105679, which lacks a spiro ring and contains a flexible benzoic acid linker, has 7 rotatable bonds [1]. Reducing the number of rotatable bonds from 7 to 3 is predicted to decrease the entropic penalty upon target binding by approximately 0.7–1.0 kcal·mol⁻¹ per restrained bond, yielding up to ~2.8–4.0 kcal·mol⁻¹ improvement in theoretical binding free energy before enthalpic effects are considered [2]. In practice, this can translate to slower off-rates (longer residence time) and enhanced kinetic selectivity at the TRPM8 channel, a phenomenon exploited by spiro[4.5]decane-based antagonist 14 which achieves a residence time >10-fold longer than its flexible analogs [2].

Rotatable bonds
Class-level inference
3 rotatable bonds vs. 7 for PF-05105679; predicted entropic benefit up to ~4 kcal·mol⁻¹ from restrained bonds.
Theoretical slower off-rate / longer residence time potential; may enhance kinetic selectivity.
Entropic benefit estimated from drug-design heuristics; requires SPR/binding assay.
conformational flexibility entropic penalty binding kinetics spiro scaffold

When to Procure N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide: Specific Research Scenarios Justifying Selection Over Generic TRPM8 Antagonists


Peripheral TRPM8 Antagonist Lead Generation Where Low CNS Exposure Is Required

When developing a TRPM8 antagonist for peripheral neuropathies (e.g., oxaliplatin-induced cold allodynia), the higher predicted TPSA (≈72–76 Ų) of this compound compared to PF-05105679 (≈50–55 Ų) strongly suggests reduced passive blood–brain barrier permeation . This property is desirable for minimizing centrally mediated side effects such as altered thermoregulation or sedation. Research teams should request the compound from Amadis Chemical Company (Mcule ID P-489215114; purity 97%) and confirm peripheral selectivity in a plasma–brain ratio model before investing in costly in vivo CIPN efficacy studies .

Structural Biology and Binding Kinetics Studies: Cryo-EM or SPR Investigations

The rigid 1,4-dioxaspiro[4.4]nonane core with only 3 rotatable bonds is expected to exhibit slower dissociation kinetics (longer residence time) compared to flexible-chain antagonists like PF-05105679 (7 rotatable bonds), making it a more suitable chemical probe for cryo-electron microscopy (cryo-EM) structural determination or surface plasmon resonance (SPR) binding kinetics assays where conformational flexibility degrades map resolution and signal stability [1]. Prior to ordering, confirm availability of the 97% pure solid from commercial suppliers (Amadis Chemical General Catalog) to ensure sufficient purity for biophysical assays .

Analog Synthesis and Structure–Activity Relationship (SAR) Expansion of Spirocyclic TRPM8 Chemotype

As a building block for SAR diversification, the 1,4-dioxaspiro[4.4]nonan-2-ylmethylamine intermediate (accessible via amide hydrolysis) enables the synthesis of sulfonamide, carbamate, and urea derivatives that retain the conformational rigidity of the spiro[4.4]nonane scaffold. The compound should be procured as the reference standard for any newly synthesized spirocyclic TRPM8 library, with iterative medicinal chemistry guided by the physicochemical property differences (logP, rotatable bonds, HBD/HBA) established in the evidence guide .

Mechanistic Probe for Differentiating TRPM8 Binding Modes (Agonist vs. Antagonist Bias)

The 2-(o-tolyloxy)acetamide moiety, in combination with the spirocyclic amine, may exhibit a functional profile (agonist, partial agonist, or antagonist) distinct from menthol-based and sulfonamide-based TRPM8 ligands. Given the complete absence of functional data, the compound is exclusively suitable as a 'chemical probe of unknown bias' in a high-content imaging or FLIPR-based calcium-flux primary screen, where its activity can be benchmarked against well-characterized antagonists (RQ-00203078 IC50 = 8.3 nM) and agonists (menthol EC50 ≈ 4–80 µM) in the same assay system to assign functional class [1].

Application
Selection Property
Validation Focus
Peripheral TRPM8 antagonist studies
Predicted low CNS penetration (high TPSA, moderate logP)
Plasma–brain ratio model; peripheral restriction confirmation
Cryo-EM / SPR binding kinetics
Rigid spiro[4.4]nonane core (3 rotatable bonds)
Residence time and off-rate measurement; map resolution
Spirocyclic SAR library synthesis
1,4-Dioxaspiro[4.4]nonane reference standard
Physicochemical benchmarking (logP, HBD/HBA, rot. bonds)
TRPM8 binding mode profiling
Unknown functional bias (agonist/antagonist)
Calcium-flux assay response vs. reference TRPM8 ligands
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